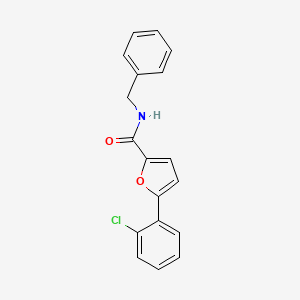

N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-15-9-5-4-8-14(15)16-10-11-17(22-16)18(21)20-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBBXNVTSVHZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618402-74-7 | |

| Record name | N-BENZYL-5-(2-CHLOROPHENYL)-2-FURAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Furan 2 Carboxamide Scaffold: a Privileged Structure in Drug Discovery

The furan-2-carboxamide scaffold is a heterocyclic motif that has garnered considerable attention in the field of drug discovery due to its versatile biological activities. nih.govnih.govbenthamdirect.comnih.govresearchgate.netmdpi.comacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netutripoli.edu.lynih.govmdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govmdpi.commdpi.comscispace.comresearchgate.netnih.govuni.lu This structural framework is a key component in a variety of compounds that have demonstrated a broad spectrum of pharmacological effects. The inherent properties of the furan (B31954) ring, combined with the amide linkage, provide a platform for the development of potent and selective therapeutic agents.

The significance of the furan-2-carboxamide scaffold is underscored by its presence in molecules exhibiting a wide range of biological activities, including:

Antimicrobial Activity: Derivatives of furan-2-carboxamide have shown notable efficacy against various bacterial and fungal strains. nih.govbenthamdirect.comresearchgate.netmdpi.com The presence of this scaffold is often associated with the disruption of microbial processes, making it a valuable template for the design of new anti-infective agents. benthamdirect.comresearchgate.net

Anticancer Activity: A number of furan-2-carboxamide derivatives have been investigated for their potential as anticancer agents. nih.govnih.govacs.orgresearchgate.net These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.govacs.org The versatility of the scaffold allows for modifications that can target specific pathways involved in cancer progression. acs.org

Anticonvulsant Activity: The furan-2-carboxamide core is also found in compounds with anticonvulsant properties. researchgate.netutripoli.edu.ly Research in this area suggests that these molecules may modulate the activity of ion channels or neurotransmitter systems in the central nervous system. researchgate.netutripoli.edu.ly

Other Therapeutic Areas: Beyond these major areas, the furan-2-carboxamide scaffold has been explored for its potential in treating a variety of other conditions, including inflammation, pain, and metabolic disorders. researchgate.netnih.gov

The adaptability of the furan-2-carboxamide scaffold for chemical modification allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, further enhancing its appeal in drug discovery programs.

Rationale for the Investigation of N Benzyl 5 2 Chlorophenyl Furan 2 Carboxamide

The specific investigation of N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide is predicated on a rational drug design approach that combines the established biological activity of the furan-2-carboxamide core with the known contributions of its substituents. The benzyl (B1604629) and 2-chlorophenyl groups are not arbitrary additions; they are strategically chosen to potentially enhance the therapeutic profile of the parent scaffold.

The rationale for the inclusion of these specific moieties is as follows:

N-benzyl Group: The incorporation of a benzyl group at the amide nitrogen can influence the compound's lipophilicity and its ability to interact with biological targets. researchgate.netnih.gov This modification has been shown in other chemical series to impact the potency and selectivity of the molecule. nih.gov

The combination of these structural features within the furan-2-carboxamide framework presents a compelling case for the investigation of this compound as a novel therapeutic candidate.

Research Objectives and Potential Applications

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The most logical and common disconnections are:

Amide Bond Disconnection (C-N bond): The primary disconnection breaks the amide linkage. This is a robust and reliable transformation, leading to two key precursors: 5-(2-chlorophenyl)furan-2-carboxylic acid (or its more reactive acyl chloride derivative) and benzylamine (B48309). This approach is widely used in the synthesis of various carboxamides. mdpi.comnih.gov

Aryl-Furan Bond Disconnection (C-C bond): The second strategic disconnection targets the bond between the furan ring and the 2-chlorophenyl group. This C-C bond is typically formed using a palladium-catalyzed cross-coupling reaction. This disconnection simplifies the furan precursor to a 5-halo-furan-2-carboxylate derivative (e.g., a bromide or iodide) and the aryl precursor to 2-chlorophenylboronic acid (for a Suzuki coupling) or a related organometallic reagent.

This two-step disconnection strategy provides a convergent and flexible synthetic plan, allowing for modifications in both the furan-acid portion and the amine portion before their final coupling.

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, a forward synthesis can be devised. The pathway focuses on first constructing the substituted furan ring system, followed by the amide bond formation.

Key Precursors and Reaction Conditions

The synthesis hinges on two main stages: the formation of the 5-(2-chlorophenyl)furan-2-carboxylic acid intermediate and its subsequent coupling with benzylamine.

Stage 1: Synthesis of 5-(2-chlorophenyl)furan-2-carboxylic acid

This intermediate is typically prepared via a Suzuki or similar cross-coupling reaction.

Key Precursors:

Methyl 5-bromofuran-2-carboxylate or Ethyl 5-bromofuran-2-carboxylate

2-Chlorophenylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

The coupling reaction is followed by the hydrolysis of the resulting ester under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) to yield the desired carboxylic acid.

Stage 2: Amide Formation

The final step involves coupling the carboxylic acid with benzylamine. To facilitate this reaction, the carboxylic acid is often converted to a more reactive intermediate, such as an acyl chloride.

Key Precursors and Reagents:

5-(2-chlorophenyl)furan-2-carboxylic acid

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride.

Benzylamine

A non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or pyridine) to scavenge the HCl byproduct.

An aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). mdpi.com

The reaction involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted in situ with benzylamine in the presence of a base to yield this compound. nih.gov

| Step | Reactants | Reagents and Conditions | Product |

| Acyl Chloride Formation | 5-(2-chlorophenyl)furan-2-carboxylic acid | Thionyl chloride (SOCl₂), Toluene, Reflux, 1 h | 5-(2-chlorophenyl)furan-2-carbonyl chloride |

| Amide Coupling | 5-(2-chlorophenyl)furan-2-carbonyl chloride, Benzylamine | Triethylamine (TEA), Pyridine, Dichloromethane (DCM) or Tetrahydrofuran (THF), Room Temperature | This compound |

Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to enhance the sustainability of the synthesis of this compound.

Use of Renewable Feedstocks: The furan core can be derived from biomass. Furfural, produced commercially from inedible lignocellulosic biomass, is a precursor to 2-furoic acid, which can serve as a starting material for the furan portion of the molecule. rsc.org This reduces reliance on petroleum-based starting materials.

Energy Efficiency: Microwave-assisted synthesis is a green technique that can be applied to the amide formation step. Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Atom Economy and Waste Reduction: The use of catalytic reactions, such as the palladium-catalyzed cross-coupling for the C-C bond formation, adheres to green chemistry principles by maximizing atom economy. Additionally, developing solvent-free reaction conditions, where possible, can minimize waste generation. rsc.org Enzymatic polymerizations, noted for their mild reaction conditions, represent another green approach in the broader synthesis of furan-based compounds. researchgate.net

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship (SAR) and optimize the biological activity of the lead compound, analogues are systematically designed and synthesized. Modifications are typically made to the key structural components: the N-benzyl group, the 2-chlorophenyl ring, and the central furan-2-carboxamide core.

Modifications at the N-Benzyl Moiety

The N-benzyl moiety is a common target for modification due to its significant influence on ligand-receptor interactions, solubility, and metabolic stability. SAR studies involve introducing a variety of substituents onto the phenyl ring of the benzyl (B1604629) group to probe steric and electronic requirements for activity.

Synthetic Strategy: The synthesis of these analogues follows the same final amide coupling step outlined previously, simply by substituting benzylamine with a series of commercially available or synthesized substituted benzylamines.

Types of Modifications:

Electronic Effects: Introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), and electron-withdrawing groups (EWGs) like chloro (-Cl), bromo (-Br), trifluoromethyl (-CF₃), or nitro (-NO₂) at the ortho, meta, and para positions of the phenyl ring. nih.gov

Steric Effects: Varying the size of the substituent (e.g., methyl vs. tert-butyl) to understand the spatial constraints of the target binding pocket.

Polarity and Hydrogen Bonding: Incorporating groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂), can significantly alter binding affinity and pharmacokinetic properties. nih.gov

A study on N-benzyl-N-phenylthiophene-2-carboxamide analogues, which are structurally similar to the furan series, demonstrated the impact of such modifications. The antiviral activity against Enterovirus 71 was found to be highly dependent on the substitution pattern of the N-benzyl group.

| N-Benzyl Ring Substituent (Example from Thiophene (B33073) Analogues ) | Position | Resulting Biological Activity (EC₅₀ in µM) |

| 4-Bromo | para | 1.42 |

| 4-Fluoro | para | 1.79 |

| 4-Chloro | para | 3.27 |

| 4-Methyl | para | 5.38 |

| 2,4-Dichloro | ortho, para | 6.51 |

| 4-Methoxy | para | 13.56 |

| None (Unsubstituted) | - | 4.92 |

This table presents data for N-(substituted benzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide analogues as a representative example of SAR at the N-benzyl moiety. The data illustrates that small, electron-withdrawing halogens at the para position tend to enhance potency, while larger or electron-donating groups may reduce it. This systematic approach allows for the development of a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Substituent Variations on the 2-Chlorophenyl Group

The exploration of substituent effects on the 5-phenyl ring of the furan-2-carboxamide scaffold is a key strategy in medicinal chemistry to modulate biological activity. In the context of derivatives related to this compound, research has focused on introducing a variety of functional groups onto this phenyl ring to investigate their influence on the molecule's properties.

A systematic approach to understanding these effects involves the synthesis of analogues with electronically diverse substituents. For instance, studies on related N-benzoyl-N′-[5-(substituted-phenyl)-2-furoyl] semicarbazides have included variations with chloro, dichloro, and nitro groups on the phenyl ring at the 5-position of the furan. nih.govmdpi.com The synthesis of these compounds typically involves the reaction of a substituted benzoyl isocyanate with a 5-(substituted phenyl)-2-furoyl hydrazine. nih.gov This modular synthesis allows for the introduction of various substituents on the phenyl ring.

Research has shown that the nature of the substituent on the phenyl ring can significantly impact the biological profile of the resulting compound. For example, in a series of furan-2-carboxamides designed as potential antibiofilm agents, derivatives bearing halogen substituents on the phenyl ring demonstrated better activity compared to those with other groups. nih.gov This suggests that electron-withdrawing groups, such as the chloro group in the parent compound, may be favorable for certain biological interactions. Further diversification has been achieved through Suzuki-Miyaura cross-coupling reactions, starting from a bromo-substituted phenyl-furan-carboxamide, to introduce a wide range of aryl and heteroaryl groups. nih.gov This method allows for the synthesis of derivatives with varied electronic and steric properties, including electron-donating groups like methyl and methoxy, and other electron-withdrawing groups. nih.govnih.gov

The following table summarizes a selection of synthesized analogues with variations on the phenyl ring, highlighting the diversity of substituents that have been explored.

| Compound Reference | Substituent on Phenyl Ring (at furan C5) | Synthetic Method Highlight | Yield (%) |

|---|---|---|---|

| E1 | 4-chloro | Reaction with furoyl hydrazine | 78.9 |

| E5 | 4-chloro (on furoyl) & 2-chloro (on benzoyl) | Reaction with furoyl hydrazine | 85.1 |

| E9 | 2-nitro | Reaction with furoyl hydrazine | 73.4 |

| E12 | 2-chloro | Reaction with furoyl hydrazine | 84.3 |

| 5a (analogue) | 4-biphenyl | Suzuki-Miyaura Coupling | 83 |

| 5d (analogue) | 4-(thiophen-3-yl)phenyl | Suzuki-Miyaura Coupling | 71 |

Structural Elaboration of the Furan Core

Beyond substituent modifications, the structural elaboration of the central furan core represents another important avenue for chemical derivatization. This strategy often involves the bioisosteric replacement of the furan ring with other heterocyclic systems to explore how changes in the core structure affect the compound's properties and biological activity. nih.gov

One common bioisosteric replacement for the furan ring is the thiophene ring. nih.gov For example, in a study of N-benzyl-N-phenylcarboxamide analogues as potential antiviral agents, replacing the thiophene-2-carboxamide core with a furan-2-carboxamide resulted in a significant loss of activity, highlighting the critical role of the heterocyclic core in biological function. This suggests that the electronic properties and geometry of the sulfur-containing ring are crucial for the observed activity in that specific series. Research into antiprotozoal agents has also involved replacing the central furan linker with thiophene or selenophene, which resulted in compounds with strong DNA binding affinity. nih.gov

Another approach to furan core elaboration is the fusion of the furan ring with other cyclic systems. This can lead to the formation of more rigid and structurally complex scaffolds, such as furopyrimidines. nih.gov The synthesis of these fused systems creates a distinct molecular architecture, which can lead to novel biological activities. For instance, a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide was synthesized through a series of reactions including addition, rearrangement, and intramolecular cyclization. nih.gov Similarly, the development of synthetic routes to benzofuran-2-carboxamide (B1298429) derivatives, which can be considered a structural analogue of phenyl-furan-carboxamides, allows for the creation of diverse molecular libraries. mdpi.com These strategies significantly alter the shape and electronic distribution of the core structure compared to the simple 5-membered furan ring. researchgate.netmdpi.com

The table below presents examples of structural modifications to the furan core in related carboxamide derivatives.

| Core Structure | Modification Type | Example Compound Class | Synthetic Strategy |

|---|---|---|---|

| Thiophene | Bioisosteric Replacement | N-benzyl-N-phenylthiophene-2-carboxamides | Amide coupling with thiophene-2-carbonyl chloride |

| Selenophene | Bioisosteric Replacement | Diamidine analogues | Stille coupling and amidation |

| Furopyrimidine | Ring Fusion | N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamides | Intramolecular cyclization of a furan-based ureidomethyl carbonyl azide |

| Benzofuran | Ring Fusion | C3-substituted benzofuran-2-carboxamides | C-H arylation and transamidation |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl and chlorophenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The furan ring protons are anticipated to show characteristic doublet signals. The benzylic methylene (B1212753) protons adjacent to the nitrogen atom would likely appear as a doublet due to coupling with the amide proton, while the amide N-H proton itself would present as a broad singlet or a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The aromatic and furan carbons would display a series of signals in the 110-160 ppm region. The benzylic carbon would be observed at a more upfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.0 - 8.5 (broad singlet) | - |

| Benzyl Aromatic C-H | 7.2 - 7.4 (multiplet) | 127 - 138 |

| Chlorophenyl Aromatic C-H | 7.3 - 7.8 (multiplet) | 125 - 135 |

| Furan C-H | 6.8 - 7.5 (doublets) | 110 - 155 |

| Benzyl CH₂ | 4.5 - 4.7 (doublet) | 43 - 45 |

| Amide C=O | - | 158 - 162 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By providing an exact mass measurement with high accuracy, HRMS confirms the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to the formation of benzylamine and 5-(2-chlorophenyl)furan-2-carbonyl fragments. Other potential fragmentations could include the loss of a chlorine atom or cleavage of the furan ring.

Interactive Data Table: Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄ClNO₂ |

| Calculated Exact Mass | 311.0713 |

| Expected [M+H]⁺ | 312.0786 |

| Key Fragmentation Ion 1 | [C₇H₇]⁺ (benzyl cation) |

| Key Fragmentation Ion 2 | [C₁₁H₆ClO₂]⁺ (5-(2-chlorophenyl)furoyl cation) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum would display distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational bands include a strong absorption for the amide carbonyl (C=O) stretching, typically appearing around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-O-C stretching of the furan ring would likely appear in the 1000-1300 cm⁻¹ range. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Furan C-O-C Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

X-ray Crystallography for Solid-State Conformation and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide group. While specific crystallographic data for this exact compound is not publicly available, analysis of similar structures suggests that the furan and phenyl rings are likely to be non-coplanar to minimize steric hindrance.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any reaction byproducts or starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), would be used to develop the TLC plate, and the compound would be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation and allow for the detection of any impurities.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography using silica (B1680970) gel as the stationary phase is a common method. rsc.org A gradient elution with a solvent system like ethyl acetate in hexane would be employed to separate the desired product from other components of the reaction mixture. rsc.org

Computational Chemistry and Molecular Modeling Investigations of N Benzyl 5 2 Chlorophenyl Furan 2 Carboxamide and Its Analogues

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.neteajournals.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular structure and predict various properties. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govacs.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. researchgate.netasianpubs.org This high chemical reactivity often correlates with significant biological activity.

For example, a DFT study on 2,5-diphenyl furan (B31954) calculated a HOMO-LUMO energy gap of 2.7113 eV, indicating a significant potential for intramolecular charge transfer. asianpubs.org Another study on a benzyl-containing compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, reported a larger gap of 4.0319 eV. nih.gov For N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide, the energy gap would be influenced by the combined electronic effects of the benzyl, chlorophenyl, and furan carboxamide moieties.

Table 1: Representative HOMO-LUMO Energy Gaps of Analogue Structures

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,5-Diphenyl Furan asianpubs.org | Data not specified | Data not specified | 2.7113 |

| Benzyl Dihydroquinoline Derivative nih.gov | Data not specified | Data not specified | 4.0319 |

Note: The specific values can vary significantly based on the exact molecular structure and the computational methods used.

Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netrsc.org The MESP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack, commonly located around hydrogen atoms. nih.gov

Neutral Regions (Green): These areas have a near-zero potential.

For a molecule like this compound, the MESP would likely show significant negative potential around the carbonyl oxygen of the amide group and the oxygen atom of the furan ring. nih.gov These sites would be the primary locations for hydrogen bond accepting interactions in a biological target. The hydrogen atom on the amide nitrogen would exhibit a positive potential, making it a key hydrogen bond donor site. This distribution of electrostatic potential is fundamental to how the molecule interacts with biological macromolecules. researchgate.net

Conformational Analysis and Energy Landscapes

DFT calculations can be used to explore the potential energy surface of a molecule, identifying stable low-energy conformers and the energy barriers between them. scielo.br For instance, a combined experimental and theoretical study on N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of a hindered rotational equilibrium in solution, leading to nine stable conformations (four trans and five cis structures). scielo.br This highlights the conformational flexibility inherent in N-benzyl amide structures. For this compound, similar rotational barriers around the C-N amide bond and other single bonds would define its accessible conformations and, consequently, its interaction profile with biological targets. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. eajournals.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand activity. nih.gov

Identification of Key Binding Sites and Intermolecular Interactions

Docking simulations place the ligand into the binding site of a target protein and evaluate the interactions. Analogues of this compound have been studied against various targets. For example, derivatives of 5-(4-chlorophenyl)furan have shown potent inhibitory activity against tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.govnih.govacs.org Similarly, benzofuran-3-carboxamide (B1268816) derivatives have been identified as inhibitors of Sortase A, a bacterial enzyme. nih.gov

These studies reveal that the binding is stabilized by a network of intermolecular interactions:

Hydrogen Bonds: The amide group is a key pharmacophoric feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor. nih.gov These can form critical interactions with amino acid residues like Cys184 and Arg197 in Sortase A or residues in the tubulin pocket. nih.govresearchgate.net

Hydrophobic Interactions: The aromatic rings (benzyl and chlorophenyl) can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket, such as Trp194 in Sortase A or Trp880 in the EGFR kinase domain. nih.govmdpi.com

Halogen Bonds: The chlorine atom on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

For this compound, docking studies would likely show the furan and chlorophenyl rings occupying a hydrophobic cavity, while the N-benzyl group explores another pocket, with the central carboxamide linker forming key hydrogen bonds that anchor the ligand in place.

Binding Affinity Predictions and Scoring Functions

A crucial output of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and its target. frontiersin.org This is calculated using scoring functions that estimate the free energy of binding, often expressed in kcal/mol. A lower (more negative) binding energy value indicates a more stable complex and stronger binding. researchgate.net

The predicted binding affinity helps in ranking different compounds and prioritizing them for synthesis and experimental testing. For instance, in a study of benzofuran-1,2,4-triazole scaffolds, molecular docking revealed excellent binding affinity scores, with some compounds showing binding energies as low as -16.09 kcal/mol. researchgate.net The accuracy of these predictions is critical for guiding drug design efforts. nih.gov

Table 2: Predicted Binding Affinities for Analogue Compounds Against Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Benzofuran-1,2,4-triazole Scaffolds researchgate.net | HCV NS5B Enzyme | -14.11 to -16.09 |

| Benzyl Hydrazinecarbodithioate Derivative researchgate.net | Target Protein (unspecified) | -6.0 |

The predicted binding affinity of this compound would depend on the specific target protein. However, based on its structural motifs, it is expected to form strong interactions, leading to favorable binding energy scores against relevant biological targets such as tubulin or various kinases. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Behavior and Stability

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of a ligand-receptor complex at an atomic level. By simulating the movements and interactions of atoms and molecules over time, MD can reveal crucial information about the stability of the binding pose, the flexibility of the ligand and receptor, and the key interactions that maintain the complex.

For a compound like this compound, MD simulations would typically be performed after an initial static binding pose is predicted by molecular docking studies. The simulation would place the ligand-receptor complex in a simulated physiological environment, including water molecules and ions, to mimic in vivo conditions. Over the course of the simulation, which can span from nanoseconds to microseconds, various parameters are monitored to assess the dynamic behavior and stability of the complex.

Key Parameters in MD Simulation Analysis:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify flexible regions of the protein upon ligand binding. High RMSF values may indicate regions of the protein that are involved in conformational changes necessary for ligand accommodation or biological function.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are critical for binding affinity and specificity. MD simulations allow for the detailed tracking of these interactions over time.

Interaction Energy: This calculation provides an estimation of the binding free energy between the ligand and the receptor, often broken down into components like electrostatic and van der Waals interactions. A consistently favorable interaction energy throughout the simulation is indicative of a stable complex.

Illustrative MD Simulation Data for a Furan-2-Carboxamide Analogue:

The following table presents hypothetical yet representative data from an MD simulation study of a furan-2-carboxamide analogue bound to a target protein.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of H-Bonds | Interaction Energy (kcal/mol) |

| 0 | 0.0 | 0.0 | 4 | - |

| 10 | 1.2 | 1.5 | 3 | -9.8 |

| 20 | 1.3 | 1.6 | 4 | -10.2 |

| 30 | 1.1 | 1.5 | 3 | -9.5 |

| 40 | 1.4 | 1.7 | 2 | -8.9 |

| 50 | 1.3 | 1.6 | 3 | -10.1 |

The analysis of such data would reveal the stability of the ligand within the binding pocket and the key residues responsible for anchoring the compound. For instance, fluctuations in the number of hydrogen bonds might indicate dynamic interactions that are crucial for the compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds.

For a series of analogues of this compound, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values). A wide range of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a model that correlates a selection of these descriptors with the observed biological activity.

Key Statistical Parameters for QSAR Model Validation:

r² (Coefficient of Determination): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit.

q² or r²cv (Cross-validated r²): Assesses the predictive power of the model through internal validation techniques like leave-one-out cross-validation. A higher q² value suggests a more robust and predictive model.

pred_r² (Predictive r² for an external test set): Measures the model's ability to predict the activity of compounds that were not used in the model development (the test set). This is a crucial indicator of the model's external predictability.

Illustrative QSAR Model for Furan-2-Carboxamide Analogues:

Below is a hypothetical QSAR equation and a table of statistical parameters for a model developed for a series of furan-2-carboxamide analogues.

QSAR Equation: pIC50 = 0.75 * (LogP) - 0.02 * (PSA) + 1.2 * (Dipole_Moment) + 3.5

| Parameter | Value | Description |

| n (compounds) | 50 | Number of compounds in the dataset |

| r² | 0.85 | Coefficient of determination |

| q² | 0.72 | Cross-validated r² |

| pred_r² | 0.78 | Predictive r² for the external test set |

| F-statistic | 85.6 | A measure of the model's statistical significance |

This hypothetical model suggests that higher lipophilicity (LogP) and a larger dipole moment contribute positively to the biological activity, while an increase in the polar surface area (PSA) has a slightly negative impact. Such insights are invaluable for guiding the synthesis of new analogues with potentially improved potency. For example, medicinal chemists could focus on modifications that increase the LogP and dipole moment while maintaining or slightly decreasing the PSA.

In Vitro Biological Activity Profiling and Molecular Mechanism Elucidation

Evaluation of Antimicrobial Activity

Extensive literature searches did not yield specific data on the antimicrobial activity of N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide. The following subsections are therefore based on the general activities of the broader furan-carboxamide chemical class, but not on the specific compound .

There is currently no available scientific literature detailing the antibacterial spectrum and potency of this compound against Gram-positive and Gram-negative bacteria. While the furan-carboxamide scaffold has been investigated for antibacterial properties in other compounds, specific minimum inhibitory concentration (MIC) values and the spectrum of activity for the subject compound have not been reported.

Specific studies on the antifungal spectrum and potency of this compound are not available in the current scientific literature. Although various furan (B31954) derivatives have been explored for their potential as antifungal agents, data pertaining to the specific antifungal activity and MIC values of this compound against common fungal pathogens have not been published.

There is no published research available that specifically investigates the anti-mycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial species.

Anticancer / Antiproliferative Activity in Cellular Models

While direct studies on this compound are limited, research on the closely related isomer, containing a 4-chlorophenyl group instead of a 2-chlorophenyl group, provides significant insights into the potential anticancer activities of this class of compounds. The following data is based on derivatives of 5-(4-chlorophenyl)furan.

A series of novel compounds derived from 5-(4-chlorophenyl)furan have demonstrated potent antiproliferative activity against the leukemia SR cell line. Several of these derivatives exhibited greater potency than the well-known anticancer agent colchicine (B1669291). Specifically, compounds 7c , 7e , and 11a were identified as being more potent, with IC50 values of 0.09, 0.05, and 0.06 µM, respectively. nih.gov In comparison, colchicine has an IC50 of 0.1 µM against the same cell line. nih.gov

These compounds also showed significant inhibition of tubulin polymerization, a key mechanism for halting cell division. The percentage of inhibition for compounds 7c , 7e , and 11a was 95.2%, 96.0%, and 96.3%, respectively, which is comparable to colchicine's 95.5% inhibition. nih.gov

| Compound | IC50 (µM) against Leukemia SR Cell Line | Tubulin Polymerization Inhibition (%) |

|---|---|---|

| 7c | 0.09 | 95.2 |

| 7e | 0.05 | 96.0 |

| 11a | 0.06 | 96.3 |

| Colchicine (Reference) | 0.1 | 95.5 |

Further investigation into the mechanisms of action for the potent 5-(4-chlorophenyl)furan derivatives revealed their ability to modulate the cell cycle and induce apoptosis (programmed cell death) in cancer cells. Compounds 7c and 11a were found to cause cell cycle arrest at the G2/M phase, which is consistent with their activity as tubulin polymerization inhibitors. nih.gov By disrupting the formation of the mitotic spindle, these compounds prevent cancer cells from completing mitosis and proliferating.

The induction of apoptosis by these compounds was also confirmed. Treatment with compounds 7c and 11a led to an increase in apoptotic markers, indicating that they trigger the cellular pathways for programmed cell death. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine binding site on tubulin, thereby exerting their potent anticancer effects. nih.gov

Anti-inflammatory Activity Assessment

Based on a comprehensive search of scientific databases and literature, no specific studies detailing the anti-inflammatory activity of this compound have been reported.

Antiviral Activity

No published research was found that specifically evaluates the antiviral properties of this compound against any virus.

Other Potential Biological Activities (e.g., Antihyperlipidemic, Antiparasitic)

Investigations into other potential biological activities of this compound are not present in the current body of scientific literature. Searches for data on its potential antihyperlipidemic or antiparasitic effects yielded no specific results for this compound.

Structure-Activity Relationship (SAR) Analysis from Biological Data

The biological activity of this compound and related analogs is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) analysis of this class of compounds seeks to understand how specific structural modifications influence their potency and selectivity, thereby guiding the design of more effective molecules.

Correlating Structural Modifications with Biological Potency and Selectivity

The core structure of this series can be deconstructed into three primary components: the central furan-2-carboxamide scaffold, the substituent at the 5-position of the furan ring (a 2-chlorophenyl group), and the substituent on the amide nitrogen (a benzyl (B1604629) group). SAR studies on related compounds reveal that modifications to each of these regions can significantly impact biological activity.

The 5-Aryl Substituent:

The nature and substitution pattern of the aryl ring at the 5-position of the furan are critical determinants of potency. In studies of 5-aryl-furan-2-carboxamide derivatives as urotensin-II (UT) receptor antagonists, systematic variations of this aryl group have demonstrated a clear SAR. nih.gov The presence of halogen substituents on this phenyl ring is particularly important. For instance, replacing the phenyl group with analogs containing fluorine or chlorine has been shown to modulate antagonist potency. nih.gov

| Compound Analog | R Group (Substitution on 5-Phenyl Ring) | Potency (IC50 in nM) |

|---|---|---|

| Analog 1 | 3,4-difluoro | 6 |

| Analog 2 | 4-fluoro | 15 |

| Analog 3 | 4-chloro | 20 |

| Analog 4 | H (unsubstituted) | 50 |

The N-Amide Substituent:

The Furan-2-Carboxamide Core:

The central furan-2-carboxamide moiety serves as a rigid scaffold that orients the N-benzyl and 5-aryl substituents in a defined spatial arrangement. This core is often used as a stable bioisosteric replacement for more labile structures, such as furanone rings, to improve metabolic stability while retaining biological function. nih.gov The amide linkage within this core is crucial, providing hydrogen bonding capabilities that are often essential for anchoring the molecule to its biological target.

Identification of Pharmacophore Features and Activity Hotspots

A pharmacophore model for this class of compounds describes the essential three-dimensional arrangement of chemical features required for biological activity. Based on the SAR data, a putative pharmacophore for this compound and its analogs can be proposed.

Key Pharmacophoric Features:

Hydrogen Bond Donor: The amide (N-H) group is a critical hydrogen bond donor. nih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide and the oxygen atom of the furan ring act as hydrogen bond acceptors. nih.gov

Aromatic/Hydrophobic Regions: Two distinct aromatic regions are crucial for activity. The first is the 5-(2-chlorophenyl) group, and the second is the N-benzyl group. These regions likely interact with hydrophobic pockets in the target protein. nih.gov

The spatial relationship between these features is dictated by the furan-2-carboxamide backbone. The model suggests that a potent compound must possess two aromatic moieties separated by a rigid linker that contains appropriately positioned hydrogen bonding groups.

| Pharmacophore Feature | Corresponding Molecular Moiety | Presumed Role in Biological Activity |

|---|---|---|

| Aromatic/Hydrophobic Region 1 | 5-(2-chlorophenyl) group | Interaction with a hydrophobic binding pocket; key for potency. nih.govnih.gov |

| Aromatic/Hydrophobic Region 2 | N-benzyl group | Interaction with a second hydrophobic pocket or surface. nih.gov |

| Hydrogen Bond Donor | Amide N-H | Anchoring to the target protein via hydrogen bonding. nih.gov |

| Hydrogen Bond Acceptor | Amide C=O | Anchoring to the target protein via hydrogen bonding. nih.gov |

| Rigid Scaffold | Furan Ring | Orients the key features in a specific 3D conformation. nih.gov |

Activity Hotspots:

"Activity hotspots" are regions of the molecule where small modifications lead to significant changes in biological activity. For the this compound scaffold, two primary hotspots have been identified through SAR studies on related compounds:

The 5-Aryl Ring: As demonstrated in studies of urotensin-II antagonists, the substitution pattern on this phenyl ring is a major activity hotspot. Altering the position and electronic nature of substituents (e.g., from hydrogen to chloro to difluoro) can tune the potency over several orders of magnitude. nih.gov This suggests that the binding pocket accommodating this part of the molecule is highly sensitive to the steric and electronic properties of the substituent.

The N-Substituent: While the N-benzyl group is effective, this position represents another hotspot for optimization. Modifications to the benzyl ring (e.g., adding substituents) or replacing it with other aryl, heteroaryl, or alkyl groups can modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

In Vitro and in Silico Pharmacokinetic Adme Predictions

In Vitro Metabolic Stability (e.g., Liver Microsomal Stability)

There is no published data regarding the metabolic stability of N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide in human or animal liver microsomes. This type of assay is crucial in early drug discovery to estimate the intrinsic clearance of a compound. The procedure typically involves incubating the compound with liver microsomes, which contain key metabolic enzymes like Cytochrome P450s, and monitoring the decrease in the parent compound's concentration over time. Results are usually expressed as half-life (t½) or intrinsic clearance (Clint). Without such studies, the metabolic fate of this compound remains unknown.

Table 1: In Vitro Metabolic Stability of this compound

| Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

In Vitro Permeability Across Biological Barriers (e.g., Caco-2 Cell Permeability)

No experimental data exists for the permeability of this compound across Caco-2 cell monolayers. The Caco-2 permeability assay is a standard in vitro model used to predict human intestinal absorption of orally administered drugs. The assay measures the rate at which a compound crosses a layer of cultured Caco-2 cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. The results are typically reported as an apparent permeability coefficient (Papp). The lack of this data prevents any prediction of the oral absorption potential for this compound.

Table 2: In Vitro Caco-2 Permeability of this compound

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Classification |

|---|---|---|---|

| Apical to Basolateral (A→B) | Data not available | Data not available | Data not available |

Plasma Protein Binding Characteristics (In Vitro)

Information on the plasma protein binding (PPB) of this compound is not available. PPB is a critical parameter that influences the distribution and clearance of a drug, as only the unbound fraction is generally considered pharmacologically active. In vitro methods like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound that binds to plasma proteins, primarily albumin. Without this information, the distribution characteristics of the compound in the body cannot be estimated.

Table 3: In Vitro Plasma Protein Binding of this compound

| Species | Assay Method | % Bound | % Unbound |

|---|---|---|---|

| Human | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available |

Cytochrome P450 (CYP450) Inhibition/Induction Profiling (In Vitro)

There are no public reports on the potential of this compound to inhibit or induce major CYP450 enzymes. These studies are essential for predicting drug-drug interactions. Inhibition assays measure the concentration of the compound required to inhibit 50% of the activity (IC50) of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Induction studies assess whether the compound increases the expression of these enzymes. The absence of this data means that the potential for this compound to alter the metabolism of other co-administered drugs is unknown.

Table 4: In Vitro CYP450 Inhibition Profile of this compound

| CYP Isoform | IC₅₀ (µM) | Inhibition Potential |

|---|---|---|

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

In Silico ADME Prediction Models

While numerous computational models exist for predicting ADME properties, no specific in silico predictions for this compound have been published. These models use the chemical structure of a compound to estimate properties such as solubility, lipophilicity (LogP), permeability, plasma protein binding, and metabolic stability. Such predictions are valuable in the early stages of drug discovery for prioritizing compounds, but they have not been reported for this specific molecule.

Table 5: In Silico ADME Predictions for this compound

| Parameter | Predicted Value | Model/Software Used |

|---|---|---|

| LogP | Data not available | Data not available |

| Aqueous Solubility | Data not available | Data not available |

| Caco-2 Permeability | Data not available | Data not available |

| Human Intestinal Absorption | Data not available | Data not available |

| Plasma Protein Binding (%) | Data not available | Data not available |

| CYP2D6 Inhibition | Data not available | Data not available |

Conclusion and Future Research Directions

Summary of Key Findings Regarding N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide

While direct and extensive research solely focused on this compound is not widely published, an analysis of its structural components in the context of related furan-2-carboxamide derivatives allows for a summary of expected key findings. The core structure, a furan-2-carboxamide, is a well-established pharmacophore present in a variety of biologically active molecules. nih.govnih.gov

The key structural features of this compound are:

A Furan (B31954) Ring: This five-membered aromatic heterocycle is a common motif in medicinal chemistry, known for its ability to engage in various biological interactions.

A Carboxamide Linkage: This functional group is crucial for forming hydrogen bonds with biological targets, a key aspect of molecular recognition and binding affinity.

A Benzyl (B1604629) Group: The N-benzyl substituent can contribute to the molecule's lipophilicity and may engage in hydrophobic or pi-stacking interactions with target proteins.

A 2-Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring can significantly influence the compound's electronic properties, metabolic stability, and binding interactions.

Based on studies of analogous compounds, it is anticipated that this compound would exhibit notable biological activities. Research on similar furan-2-carboxamide derivatives has revealed a wide spectrum of potential therapeutic applications, including antifungal, antibacterial, anticancer, and anti-diabetic properties. nih.govresearchgate.netnih.govmdpi.com For instance, certain 5-arylfuran-2-carboxamide derivatives have demonstrated potent antifungal activity, particularly against Candida species. nih.gov The biological activity of these compounds is often attributed to their ability to disrupt cell membrane integrity. nih.gov

Furthermore, the furan-2-carboxamide scaffold has been explored for its potential in treating type 2 diabetes by inhibiting gluconeogenesis. nih.gov The structural similarity of this compound to these active compounds suggests that it could also possess relevant biological properties worthy of investigation.

Potential for Further Structural Optimization and Lead Compound Development

The structure of this compound presents multiple avenues for structural optimization to enhance its potency, selectivity, and pharmacokinetic profile, ultimately leading to the development of a lead compound.

Table 1: Potential Sites for Structural Modification on this compound

| Molecular Scaffold | Position for Modification | Potential Modifications | Desired Outcome |

| N-benzyl Group | para, meta, ortho positions of the phenyl ring | Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -CF3, -Cl) | Enhance binding affinity, improve metabolic stability |

| 5-(2-chlorophenyl) Group | Position and number of chloro substituents on the phenyl ring | Shifting the chloro group to the meta or para position; introduction of additional halogen atoms | Modulate electronic properties and target interactions |

| Carboxamide Linker | Amide nitrogen or carbonyl group | Bioisosteric replacement with other functional groups (e.g., sulfonamide, reverse amide) | Improve pharmacokinetic properties, alter hydrogen bonding capacity |

| Furan Ring | Replacement of the furan core | Bioisosteric replacement with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole, oxazole) | Investigate the importance of the furan oxygen for activity, improve drug-like properties |

Structure-activity relationship (SAR) studies on related furan-2-carboxamides have demonstrated that modifications to the aryl substituents can have a profound impact on biological activity. nih.gov For example, in a series of 5-arylfuran-2-carboxamide derivatives, the nature and position of substituents on the phenyl ring were critical for antifungal potency. nih.gov Similarly, optimization of the N-benzyl group could lead to improved interactions with the target protein.

Broader Implications for Furan-2-carboxamide-Based Drug Discovery

The study of this compound and its analogues has broader implications for the field of drug discovery, particularly concerning the utility of the furan-2-carboxamide scaffold. This chemical class represents a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a variety of biological targets. nih.gov

The exploration of furan-2-carboxamide derivatives contributes to a growing body of knowledge that can guide the design of future therapeutic agents. Key insights from this research area include:

Target Identification and Validation: Phenotypic screening of furan-2-carboxamide libraries can lead to the discovery of compounds with novel mechanisms of action, thereby identifying new biological targets for therapeutic intervention. nih.gov

Diversity-Oriented Synthesis: The furan-2-carboxamide core is amenable to a wide range of chemical modifications, allowing for the creation of diverse compound libraries for high-throughput screening. nih.gov

Bioisosteric Replacement Strategies: Understanding the role of the furan ring allows for its rational replacement with other heterocycles to fine-tune the physicochemical and biological properties of the resulting compounds. nih.gov

The continued investigation of compounds like this compound will undoubtedly fuel the development of new drugs for a variety of diseases.

Next Steps in Pre-clinical Target Validation and Mechanistic Studies

To fully elucidate the therapeutic potential of this compound, a series of pre-clinical studies are necessary. The immediate next steps should focus on target validation and understanding the compound's mechanism of action.

Table 2: Proposed Pre-clinical Studies for this compound

| Study Type | Objective | Methodology |

| In Vitro Biological Screening | To identify the primary biological activity of the compound. | Screening against a panel of cancer cell lines, microbial strains (bacterial and fungal), and key metabolic enzymes. |

| Target Identification | To determine the specific molecular target(s) of the compound. | Affinity chromatography, proteomics-based approaches (e.g., thermal proteome profiling), and computational target prediction. |

| Mechanism of Action Studies | To understand how the compound exerts its biological effect at the molecular and cellular levels. | Enzyme kinetics, gene expression analysis, cell cycle analysis, and pathway analysis. |

| In Vivo Efficacy Studies | To evaluate the therapeutic effect of the compound in a living organism. | Animal models of relevant diseases (e.g., cancer xenograft models, infection models). |

A critical initial step would be to perform broad phenotypic screening to identify the most promising therapeutic area for this compound. nih.gov Once a primary activity is identified, more focused studies can be designed to pinpoint the molecular target. For instance, if the compound shows significant antifungal activity, studies could investigate its effect on fungal cell membrane integrity, similar to what has been observed for related compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 5-(2-chlorophenyl)furan-2-carbonyl chloride with benzylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux. Stoichiometric ratios (1:1.1 molar excess of benzylamine) and reflux times (3–6 hours) are critical for yield optimization. Post-synthesis purification via recrystallization (chloroform/methanol) ensures ≥95% purity .

- Analytical Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- FT-IR : Key peaks include N–H stretch (~3310 cm⁻¹, amide), C=O stretch (~1660 cm⁻¹, carbonyl), and C–Cl stretch (~750 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows signals for benzyl protons (δ 4.5–4.7 ppm, singlet), furan protons (δ 6.5–7.5 ppm), and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the carbonyl carbon at ~160 ppm .

Advanced Research Questions

Q. What computational strategies are recommended to predict the electronic properties and reactivity of this compound?

- DFT Studies : Use B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites and reactivity toward biological targets .

- Molecular Dynamics : Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS to assess stability and ligand-protein binding kinetics .

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Experimental Design :

- Standardize assay conditions (cell lines, incubation time, solvent controls). For example, discrepancies in VEGFR-2 inhibition assays may arise from differences in ATP concentrations or enzyme isoforms .

- Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., sorafenib for kinase inhibition) to enable cross-study comparisons .

Q. What crystallographic software and refinement protocols are critical for accurate structural analysis?

- Tools : SHELXL for refinement (anisotropic displacement parameters, twin refinement for high-symmetry crystals) .

- Validation : Use PLATON to check for missed symmetry and R1/wR2 convergence (<5% discrepancy). Address disorder in benzyl/chlorophenyl groups via PART instructions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Modification Strategies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, sulfonamide) at the benzyl position to enhance binding to hydrophobic enzyme pockets .

- Bioisosteric Replacement : Replace the furan ring with thiophene (improved metabolic stability) or the chlorophenyl group with fluorophenyl (enhanced π-stacking) .

- Validation : Test derivatives in vitro for cytotoxicity (MTT assay) and selectivity (kinase profiling panels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.